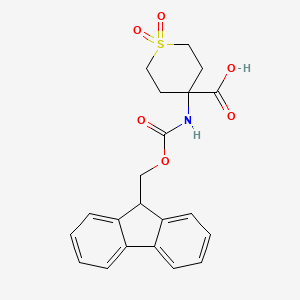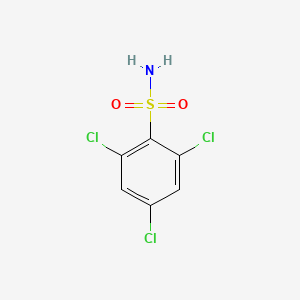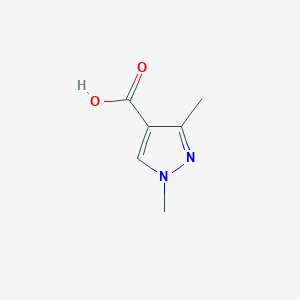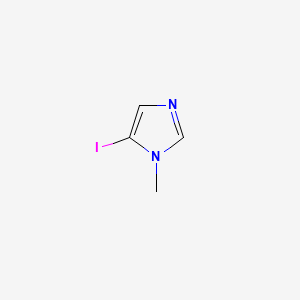
2-(3,4-Dimethylphenoxy)ethanamine
Descripción general
Descripción
2-(3,4-Dimethylphenoxy)ethanamine, also known as DMPEA, is a chemical compound belonging to the class of alkylamines. It has a CAS Number of 26646-48-0 and a molecular weight of 165.24 .
Molecular Structure Analysis
The InChI code for 2-(3,4-Dimethylphenoxy)ethanamine is 1S/C10H15NO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3 . This indicates that the compound has a linear formula of C10H15NO .Aplicaciones Científicas De Investigación
Analytical Characterization and Identification:
- Analytical Properties and Identification : The analytical characterization of substances related to 2-(3,4-Dimethylphenoxy)ethanamine, like the N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, was extensively conducted. The study utilized a variety of analytical methods, including GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR, to unequivocally identify the active components. This highlights the compound's significance in forensic and pharmaceutical analysis, especially in the context of identifying novel psychoactive substances (Zuba & Sekuła, 2013).
Pharmacological Studies:
- Neurochemical Pharmacology : Research delved into the pharmacology of psychoactive substituted N-benzylphenethylamines, which are structurally related to 2-(3,4-Dimethylphenoxy)ethanamine. The study compared the mechanisms of action of different compounds, including their binding affinities and agonist activities at various serotonin receptors. This insight is crucial for understanding the psychoactive properties of these compounds and their potential therapeutic applications (Eshleman et al., 2018).
Drug Metabolism:
- Metabolism of Related Compounds : A study focused on understanding the metabolism of NBOMe compounds, which are related to 2-(3,4-Dimethylphenoxy)ethanamine, in human liver microsomes. The research identified the main cytochrome P450 enzymes involved in the metabolism of these compounds and characterized their metabolites. Such studies are critical for drug development and toxicology, as they provide essential data on how drugs are processed in the body (Nielsen et al., 2017).
Chemical Synthesis and Characterization:
Synthesis and Characterization of Triazoles : Compounds structurally related to 2-(3,4-Dimethylphenoxy)ethanamine were synthesized and characterized, including their antioxidant properties. This research contributes to the field of synthetic chemistry and provides a basis for developing new compounds with potential therapeutic benefits (Sancak et al., 2012).
Synthesis and Characterization of Triazol-5-ones : Another study focused on the synthesis of new triazoles containing a 3,4-dimethoxyphenyl moiety, structurally akin to 2-(3,4-Dimethylphenoxy)ethanamine. The compounds were characterized and tested for their antioxidant properties, adding value to the field of medicinal chemistry and drug design (Ünver et al., 2011).
Synthesis of Anti-HIV Compounds : A study demonstrated the synthesis of new compounds containing a 2-(3,5-Dimethylphenoxy)ethylthio moiety, indicating their potential anti-HIV properties. Research like this is fundamental in the ongoing quest to find effective treatments for HIV (Novikov et al., 2004).
Drug Analysis and Detection:
- Drug Detection and Analysis : Techniques were developed for the detection and quantification of substances related to 2-(3,4-Dimethylphenoxy)ethanamine in biological samples, highlighting the compound's relevance in clinical toxicology and forensic investigations (Poklis et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZJNEBQBOTWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365834 | |
| Record name | 2-(3,4-dimethylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)ethanamine | |
CAS RN |
26646-48-0 | |
| Record name | 2-(3,4-dimethylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-nitro-11H-dibenzo[b,e][1,4]dioxepine](/img/structure/B1301204.png)


![Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1301219.png)









